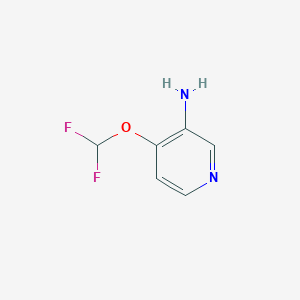
4-(Difluoromethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)pyridin-3-amine is a chemical compound with the molecular formula C6H6F2N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of the difluoromethoxy group and the amine group on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)pyridin-3-amine typically involves the introduction of the difluoromethoxy group onto a pyridine ring followed by the introduction of the amine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a pyridine derivative. This can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The difluoromethoxy group can participate in cross-coupling reactions, enabling the formation of complex molecular structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include metal-based catalysts, oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and complex molecular structures formed through cross-coupling reactions .
Scientific Research Applications
4-(Difluoromethoxy)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the amine group can interact with various enzymes, receptors, and other biological molecules, leading to specific biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethoxy)pyridin-3-amine include other difluoromethoxy-substituted pyridines and pyridine derivatives with different functional groups. Examples include:
- 5-(Difluoromethoxy)pyridin-3-amine
- 6-(Difluoromethoxy)pyridin-3-amine
Uniqueness
This compound is unique due to the specific positioning of the difluoromethoxy group and the amine group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Properties
IUPAC Name |
4-(difluoromethoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-1-2-10-3-4(5)9/h1-3,6H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFUPQNGVQTLMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)
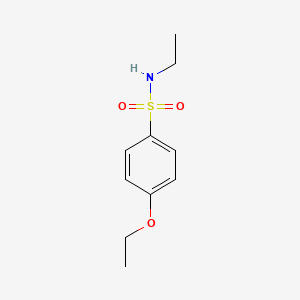
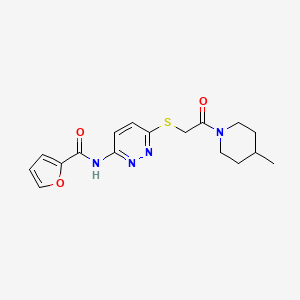
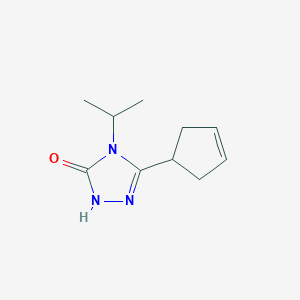
![N-propan-2-yl-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2414234.png)
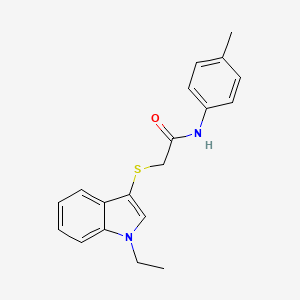
![2-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2414236.png)
![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)
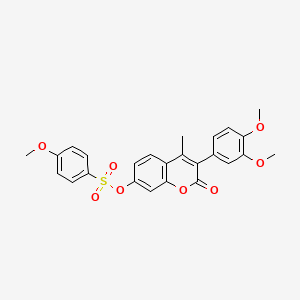
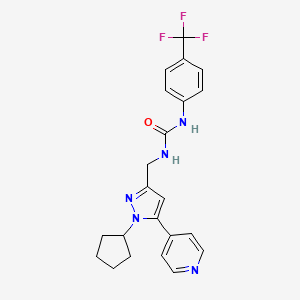
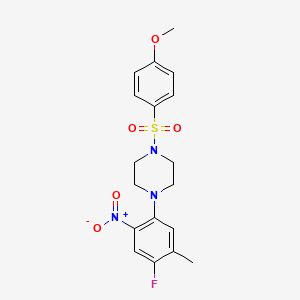
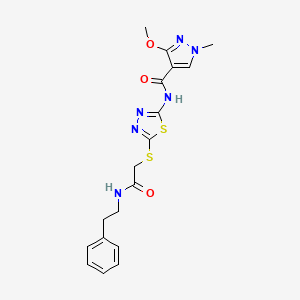
![N-[1-(1-pentyl-1H-1,3-benzodiazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
